![molecular formula C26H29N5O2S B1231682 N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide CAS No. 192321-23-6](/img/structure/B1231682.png)
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
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Overview
Description
N-[[4-[[(4-amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide is a sulfonic acid derivative and a member of naphthalenes.
Scientific Research Applications
Molecular Characterization and Analysis
Sarojini et al. (2012) synthesized a similar sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, and performed a detailed characterization using various spectroscopic techniques. Their study provides insights into the molecular geometry and vibrational frequencies of such sulfonamides, contributing to a better understanding of their structural and electronic properties (Sarojini et al., 2012).
Protein Kinase Inhibition
Isoquinolinesulfonamides have been identified as potent inhibitors of various protein kinases. Hidaka et al. (1984) reported that derivatives such as N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8) demonstrated significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. These findings are crucial for understanding the therapeutic potential of such sulfonamides in targeting protein kinases (Hidaka et al., 1984).
Crystal Structure and Spectral Properties
Danish et al. (2021) synthesized new sulfonamide derivatives, including ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate, and analyzed their crystal structures. The study provided valuable information on the hydrogen bonding patterns and molecular interactions within these compounds (Danish et al., 2021).
properties
CAS RN |
192321-23-6 |
---|---|
Product Name |
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide |
Molecular Formula |
C26H29N5O2S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C26H29N5O2S/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31) |
InChI Key |
UULIGRNKXHCLQN-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54 |
synonyms |
CGP 71683 A CGP-71683A CGP71683A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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